What are the properties of 5,7-dichloro-1H-imidazo[4,5-b]pyridine?
What are the properties of 5,7-dichloro-1H-imidazo[4,5-b]pyridine?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 5,7-dichloro-1H-imidazo[4,5-b]pyridine. The document details its characteristics, potential therapeutic applications, and relevant experimental methodologies, making it a valuable resource for professionals in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine core is recognized as a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines.[1][2]
Core Properties and Data
5,7-dichloro-1H-imidazo[4,5-b]pyridine is a synthetic heterocyclic compound. Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂N₃ | [3][4] |
| Molecular Weight | 188.01 g/mol | [3][4] |
| CAS Number | 24485-01-6 | [3][4] |
| IUPAC Name | 5,7-dichloro-1H-imidazo[4,5-b]pyridine | [3] |
| Appearance | Off-white to pink solid | [4] |
| Melting Point | 273-274 °C | [4] |
| Boiling Point | 416.867 °C at 760 mmHg | [5] |
| Predicted pKa | 5.37 ± 0.40 | [4] |
| Predicted Density | 1.79 ± 0.1 g/cm³ | [4] |
| SMILES | C1=C(C2=C(N=CN2)N=C1Cl)Cl | [3] |
| InChI Key | IKJFWUNKUZVHGU-UHFFFAOYSA-N | [3][4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [4] |
Biological Activity and Potential Applications
The imidazo[4,5-b]pyridine scaffold is a versatile pharmacophore present in molecules with a wide array of biological activities. Derivatives have shown potential as anticancer, antiviral, anti-inflammatory, and fungicidal agents.[6][7][8][9] 5,7-dichloro-1H-imidazo[4,5-b]pyridine itself serves as a crucial intermediate in the synthesis of these more complex, biologically active molecules.[10]
While specific quantitative data for the parent compound is limited in publicly available literature, its known biological profile includes:
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Antiviral Properties : It has been reported to inhibit the replication of herpes simplex virus (HSV) in cell culture and shows activity against a broad range of other viruses, including HIV and influenza A.
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Antimicrobial Effects : The compound is noted to have good antimicrobial and bactericidal effects.[4]
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Immunosuppressive Properties : It has been suggested to possess immunosuppressive properties, indicating potential for treating immunodeficiency disorders.
Derivatives of the core structure have been extensively studied. For instance, certain N-methyl substituted 2,6-diphenylimidazo[4,5-b]pyridines have demonstrated pronounced antiproliferative activity against various human cancer cell lines, with IC₅₀ values in the low micromolar range (1.45–4.25 μM).[8]
Postulated Mechanism of Action: Adenosine Receptor Agonism
The antiviral activity of 5,7-dichloro-1H-imidazo[4,5-b]pyridine may be attributed to its function as an agonist at adenosine receptor subtypes, such as the A2a receptor (A2aR). Adenosine receptors are a class of G protein-coupled receptors (GPCRs) involved in numerous physiological processes. Activation of the A2aR subtype typically leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and a cellular response.
While this pathway is a plausible explanation for its biological effects, further research is required to definitively confirm this mechanism for 5,7-dichloro-1H-imidazo[4,5-b]pyridine.
Caption: Postulated signaling cascade for 5,7-dichloro-1H-imidazo[4,5-b]pyridine.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of this compound. Below are representative protocols.
Representative Synthesis Protocol
A common route to synthesize the imidazo[4,5-b]pyridine core involves the reductive cyclization of a nitro-substituted aminopyridine. This representative protocol is adapted from general methods described for analogous compounds.[6][7]
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Starting Material : 2,3-diamino-4,6-dichloropyridine or a suitable precursor like 2-amino-3-nitro-4,6-dichloropyridine.
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Reductive Cyclization :
-
If starting with the nitro-amino precursor, dissolve it in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent (e.g., iron powder, tin(II) chloride, or sodium dithionite) to the mixture.[6]
-
Heat the reaction mixture to reflux for 2-4 hours to reduce the nitro group to an amine, forming the diamino intermediate in situ.
-
-
Imidazole Ring Formation :
-
To the solution containing the diamino intermediate, add a one-carbon source. Formic acid is commonly used to yield the unsubstituted imidazole ring.[6]
-
Continue to reflux the mixture for an additional 4-6 hours.
-
-
Work-up and Purification :
-
After cooling to room temperature, neutralize the reaction mixture carefully with a base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
The crude product may precipitate and can be collected by filtration.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification :
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The crude solid is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 5,7-dichloro-1H-imidazo[4,5-b]pyridine.
-
-
Characterization :
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11]
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General Workflow for Synthesis and Screening
The development of novel therapeutic agents based on this scaffold follows a structured workflow from initial synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of imidazo[4,5-b]pyridines.
Protocol for Antiviral Activity Assay (Plaque Reduction Assay)
This protocol describes a standard method to evaluate the antiviral efficacy of the compound against viruses like HSV.
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Cell Culture : Seed a confluent monolayer of host cells (e.g., Vero cells for HSV) in 24-well plates and incubate at 37°C with 5% CO₂ until they reach 95-100% confluency.
-
Compound Preparation : Prepare a stock solution of 5,7-dichloro-1H-imidazo[4,5-b]pyridine in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations for testing.
-
Infection : Remove the culture medium from the cells and infect them with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.
-
Treatment : After the adsorption period, remove the virus inoculum. Wash the cells with phosphate-buffered saline (PBS) and add an overlay medium (e.g., medium containing 1% methylcellulose) containing the various dilutions of the test compound. A well with no compound serves as the virus control.
-
Incubation : Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Staining and Counting :
-
Remove the overlay medium and fix the cells with a methanol/acetone solution.
-
Stain the cells with a crystal violet solution (0.5% in 20% ethanol) for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
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-
Data Analysis : Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
Safety Information
5,7-dichloro-1H-imidazo[4,5-b]pyridine should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][4]
-
GHS Pictogram : GHS07 (Exclamation Mark).[4]
-
Precautionary Measures : Wear protective gloves, eye protection, and a lab coat. Use in a well-ventilated area or fume hood. Avoid ingestion, inhalation, and contact with skin and eyes.[3]
References
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and biological evaluation of novel imidazopyrimidin-3-amines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5,7-dichloro-1H-imidazo[4,5-b]pyridine | C6H3Cl2N3 | CID 5949802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journal.uctm.edu [journal.uctm.edu]
